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molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1

[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde

Cat. No. B580234
M. Wt: 234.174
InChI Key: XLEJUPBJXSNAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471039B2

Procedure details

A solution of oxalyl chloride (0.73 ml, 8 mmole) in Dichloromethane (7 ml) was cooled below −70° C. Then charged DMSO (1.2 ml) below −70° C. To the reaction mixture was added, solution of 2-[2-(2,2,2-Trifluoro-ethoxy)-phenoxy]-ethanol (XIV) (1.0 g, 4 mmole) in Dichloromethane (10 ml) over a period of 10 minutes below −50° C. Triethylamine (2.3 ml, 0.016 mole) was added below −70° C. Reaction mixture was quenched in cold water and the product was extracted with Dichloromethane (10 ml). Organic layer was washed with aqueous sodium bicarbonate solution followed by washing with water. Dried the organic layer over sodium sulphate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (5/95) as eluent to give 0.6 g of (VIII) as colourless solid, melting at 57-58° C.
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][C:12]([F:26])([F:25])[CH2:13][O:14][C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[O:17][CH2:18][CH2:19][OH:20].C(N(CC)CC)C>ClCCl>[F:11][C:12]([F:25])([F:26])[CH2:13][O:14][C:15]1[CH:24]=[CH:23][CH:22]=[CH:21][C:16]=1[O:17][CH2:18][CH:19]=[O:20]

Inputs

Step One
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC(COC1=C(OCCO)C=CC=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched in cold water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Dichloromethane (10 ml)
WASH
Type
WASH
Details
Organic layer was washed with aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the organic layer over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane (5/95) as eluent

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(OCC=O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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